Manganese pyrophosphate

Descripción general

Descripción

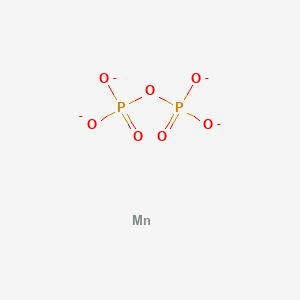

Manganese pyrophosphate is an inorganic compound with the chemical formula Mn₂P₂O₇. It is a type of pyrophosphate, which is a class of compounds containing the pyrophosphate anion (P₂O₇)⁴⁻. This compound is known for its unique structural and chemical properties, making it valuable in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Manganese pyrophosphate can be synthesized through several methods. One common approach involves the reaction of manganese dioxide (MnO₂) with divalent manganese phosphate in the presence of water as a reaction medium. The process includes grinding, filtering, washing, drying, and roasting to obtain nanoporous this compound . Another method involves dissolving a soluble bivalent manganese salt and soluble pyrophosphate in a mixed solution of ethanol and water, followed by hydrothermal reaction, filtration, washing, and drying to produce flaky this compound microcrystals .

Industrial Production Methods: Industrial production of this compound typically involves the direct precipitation method. This method uses manganous nitrate and phosphamide as raw materials, which are reacted in an aqueous solution to form this compound. The intermediate product is then heated to form the final compound .

Análisis De Reacciones Químicas

Types of Reactions: Manganese pyrophosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, in basic solutions, hydrogen peroxide (H₂O₂) can oxidize manganese (II) to manganese (IV), forming manganese dioxide (MnO₂) as a brown precipitate .

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in basic solutions.

Reduction: Reducing agents such as sodium borohydride (NaBH₄).

Substitution: Reactions with other metal ions to form mixed-metal pyrophosphates.

Major Products:

Oxidation: Manganese dioxide (MnO₂).

Reduction: Manganese (II) compounds.

Substitution: Mixed-metal pyrophosphates, such as Na₂Fe₀.₅Mn₀.₅P₂O₇.

Aplicaciones Científicas De Investigación

Energy Storage Applications

Lithium-Ion Batteries

Manganese pyrophosphate is increasingly recognized as a promising material for use in lithium-ion batteries. Research indicates that it can serve as an effective cathode material due to its favorable electrochemical properties.

- Electrode Performance : A study demonstrated that this compound prepared through a novel method exhibited a first-circle discharge capacity of 864.6 mAh/g at a current density of 0.1 mA/g, maintaining a capacity of 482.5 mAh/g after 200 cycles, showcasing excellent cycling stability and high capacity retention .

| Parameter | Value |

|---|---|

| First Circle Discharge Capacity | 864.6 mAh/g |

| Capacity after 200 cycles | 482.5 mAh/g |

| Current Density | 0.1 mA/g |

This performance is attributed to the controlled synthesis methods that enhance the material's structural integrity and electrochemical behavior.

Catalytic Applications

Oxidation Reactions

This compound has been employed as a catalyst in various oxidation reactions, particularly in the conversion of benzene to phenol.

- Catalytic Efficiency : In one study, this compound demonstrated a benzene conversion rate of 13.8% with a phenol selectivity of 85% when using hydrogen peroxide as the oxidant . This showcases its potential as an effective catalyst in organic synthesis.

| Reaction Type | Benzene Conversion | Phenol Selectivity |

|---|---|---|

| Oxidation with H2O2 | 13.8% | 85% |

Electrocatalytic Applications

Water Oxidation

This compound is also being explored for its electrocatalytic properties, particularly in water oxidation reactions.

- Electrocatalytic Activity : Recent studies have highlighted the efficiency of manganese phosphates in catalyzing oxygen evolution reactions (OER). The valency and atomic arrangement of manganese can be tuned to optimize catalytic activity under neutral conditions .

| Catalyst Type | Activity Level |

|---|---|

| Manganese Phosphates | High |

Case Study 1: this compound in Lithium-Ion Batteries

A comprehensive study focused on synthesizing this compound via a three-step method, which included mixing sodium sulfide and phosphorus trichloride followed by annealing. The resulting material showed promising results as an electrode for lithium-ion batteries, indicating its viability for large-scale production due to low raw material costs and high yields .

Case Study 2: Catalytic Oxidation of Benzene

In another investigation, this compound was utilized as a solid catalyst for the oxidation of benzene to phenol. The study reported significant conversion rates and selectivity, suggesting that this compound could be effectively used in industrial applications for organic synthesis .

Mecanismo De Acción

Manganese pyrophosphate can be compared with other similar compounds, such as iron pyrophosphate and zinc pyrophosphate. These compounds share similar structural features but differ in their chemical and physical properties:

Iron Pyrophosphate (Fe₂P₂O₇): Used as a cathode material in lithium-ion batteries, offering different electrochemical properties compared to this compound.

Zinc Pyrophosphate (Zn₂P₂O₇): Known for its thermal stability and adsorption properties, making it useful in various industrial applications.

Uniqueness of this compound: this compound stands out due to its high specific surface area, unique structural properties, and versatility in various applications. Its ability to form strong complexes and its catalytic properties make it a valuable compound in both scientific research and industrial applications .

Comparación Con Compuestos Similares

- Iron Pyrophosphate (Fe₂P₂O₇)

- Zinc Pyrophosphate (Zn₂P₂O₇)

- Sodium Iron Manganese Pyrophosphate (Na₂Fe₀.₅Mn₀.₅P₂O₇)

Actividad Biológica

Manganese pyrophosphate (Mn2P2O7) is a compound that has garnered attention in various fields, particularly in biochemistry and medicine, due to its unique properties and biological activities. This article will explore the biological activity of this compound, including its antibacterial properties, potential as an oxidant, and implications in medical applications.

Overview of this compound

This compound is a manganese salt of pyrophosphoric acid. It is characterized by its stability in aqueous solutions and ability to act as an oxidizing agent. Its structure allows it to participate in various biochemical reactions, making it a subject of interest in pharmacological studies.

Antibacterial Activity

Recent studies have shown that manganese complexes exhibit significant antibacterial activity against various bacterial strains. For instance, manganese(III) pyrophosphate has been investigated for its potential to mimic the activity of catalase-peroxidase enzymes found in Mycobacterium tuberculosis. This property is crucial for developing new antituberculous drugs.

Case Study: Antibacterial Properties

A study demonstrated that manganese(III) pyrophosphate could effectively inhibit the enzyme InhA, which is vital for the survival of Mycobacterium tuberculosis. The inhibition was measured under various conditions, revealing that manganese(III) pyrophosphate acts as a potent oxidant, facilitating the generation of reactive oxygen species that can damage bacterial cells.

| Run No. | Coenzyme | Mn(III) Pyrophosphate Concentration | % InhA Activity Remaining |

|---|---|---|---|

| 1 | NADH | 200 μM | 43 ± 4 |

| 2 | NADH | 0 μM | 90 ± 12 |

| 3 | - | 200 μM | 86 ± 11 |

| 4 | NADH | 200 μM | 65 ± 10 |

| 5 | NADH | 200 μM | 102 ± 11 |

These results indicate that the presence of manganese(III) pyrophosphate significantly reduces InhA activity, suggesting its potential use in targeting tuberculosis bacteria .

The mechanism through which this compound exerts its biological effects involves several pathways:

- Oxidative Stress Induction : Manganese(III) ions can generate reactive oxygen species (ROS), leading to oxidative stress within bacterial cells. This stress can damage cellular components such as DNA, proteins, and lipids, ultimately resulting in cell death.

- Inhibition of Enzymatic Activity : By mimicking natural enzyme substrates or cofactors, this compound can inhibit key enzymes involved in bacterial metabolism and replication .

Toxicity and Safety Profile

While manganese is an essential trace element necessary for various physiological functions, excessive exposure can lead to toxicity. A case study highlighted a patient receiving parenteral nutrition who developed hypermanganesaemia after prolonged exposure to manganese supplements. Symptoms included neurological disturbances such as tremors and dyskinesia, underscoring the importance of monitoring manganese levels in clinical settings .

Applications in Medicine

Given its biological activities, this compound holds promise for several medical applications:

- Antimicrobial Treatments : Its effectiveness against bacterial pathogens makes it a candidate for developing new antibiotics or adjunct therapies for resistant infections.

- Oxidative Stress Research : this compound's ability to generate ROS can be leveraged in research studying oxidative stress-related diseases.

- Drug Design : The compound's interactions with enzymes like InhA provide insights into designing inhibitors that could enhance therapeutic efficacy against tuberculosis .

Propiedades

IUPAC Name |

manganese;phosphonato phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mn.H4O7P2/c;1-8(2,3)7-9(4,5)6/h;(H2,1,2,3)(H2,4,5,6)/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDEHDSCOURWIMY-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])OP(=O)([O-])[O-].[Mn] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MnO7P2-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60886069 | |

| Record name | Diphosphoric acid, manganese(4+) salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60886069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53731-35-4 | |

| Record name | Manganese pyrophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053731354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphosphoric acid, manganese(4+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphosphoric acid, manganese(4+) salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60886069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Manganese diphosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.372 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANGANESE PYROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQM6K55625 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.